Lithium nitrate

Overview

Description

Lithium nitrate (LiNO3) is a chemical compound that has been studied for various applications, including its role in preventing and mediating the expansion caused by alkali-silica reaction (ASR) in concrete structures . It is also a component in the synthesis of various lithium compounds, which are of increasing importance in energy storage and conversion technologies .

Synthesis Analysis

Lithium nitrate can be synthesized through various methods. For instance, it can be produced by reacting lithium metal with nitrogen, using liquid sodium as a solvent . Additionally, it can be obtained from the reaction of lithium compounds with nitrate sources, as seen in the synthesis of lithium non-stoichiometric materials .

Molecular Structure Analysis

The molecular structure of lithium nitrate has been explored in different contexts. In the case of lithium nitride (α-Li3N), the hexagonal structure has been confirmed, and the presence of Li vacancies at room temperature has been noted . The structure of lithium nitrate trihydrate features a bifurcated hydrogen bond, which significantly influences its vibrational spectrum and hydrogen-bond dynamics .

Chemical Reactions Analysis

Lithium nitrate reacts with ASR gel, leading to significant structural modifications in the ASR products. The treatment with LiNO3 results in the formation of a new amorphous silicate compound that incorporates Li+ ions, which may reduce the tendency of the gel to expand . In the context of lithium non-stoichiometric materials, lithium nitrate is involved in the redox reactions that are crucial for the electrochemical properties of battery materials .

Physical and Chemical Properties Analysis

The solvation of lithium ions in protic ionic liquids has been studied, revealing that lithium cations are solvated by embedding in the polar nanodomains formed by the anions . The physical and chemical properties of lithium nitrate are also influenced by its interactions with other compounds, as seen in the synthesis of various lithium metal oxides . These interactions can affect the electrochemical behavior, crystal structure, and overall performance of the materials in applications such as rechargeable lithium batteries.

Scientific Research Applications

Lithium Batteries

- Scientific Field: Materials Science and Engineering

- Application Summary: Lithium Nitrate (LiNO3) is used as an additive in lithium batteries, particularly in lithium-sulfur batteries . It helps regulate the solid-electrolyte interphase (SEI), effectively suppressing the redox shuttle of polysulfides .

- Methods of Application: The LiNO3 is added to the electrolyte solution used in the battery. It then forms part of the SEI layer on the lithium metal anode during the battery’s operation .

- Results or Outcomes: The addition of LiNO3 improves the stability of the SEI layer, which in turn enhances the battery’s cycling performance .

Gas Evolution in Lithium-Sulfur Batteries

- Scientific Field: Energy & Environmental Science

- Application Summary: LiNO3 plays a critical role in the gas evolution of lithium-sulfur batteries .

- Methods of Application: LiNO3 is added to the electrolyte of a lithium-sulfur battery. The battery is then operated normally, and the gas evolution is observed .

- Results or Outcomes: The addition of LiNO3 dramatically reduces, but does not completely eliminate, gassing. The major increase in pressure occurs during charge, immediately after fresh lithium is deposited .

Lithium-Ion Desolvation

- Scientific Field: Chemistry

- Application Summary: Nitrate anions (NO3−) are found to incorporate into the solvation shells, change the local environment of cations (e.g., Li+) as well as their coordination in the electrolytes .

- Methods of Application: The nitrate anions are introduced into the electrolyte solution, where they interact with the lithium ions .

- Results or Outcomes: The combination of these effects leads to effective Li+ desolvation and enhanced battery performance .

Preparation of Lithium Compounds

- Scientific Field: Chemistry

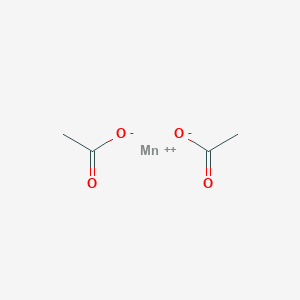

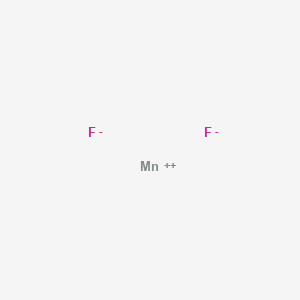

- Application Summary: Lithium Nitrate is used in the preparation of many lithium compounds, most notably lithium nickel oxide (LiNiO2) and lithium manganese oxide (LiMn2O4) .

- Methods of Application: Lithium Nitrate is used as a precursor in the synthesis of these compounds .

- Results or Outcomes: The resulting compounds, LiNiO2 and LiMn2O4, are used in various applications, including lithium-ion batteries .

Solid-State Lithium Batteries

- Scientific Field: Materials Science

- Application Summary: Researchers have used an innovative nitrate-based additive to develop a new solid-state lithium-metal battery that is both stable and potentially long-lasting .

- Methods of Application: The nitrate-based additive is incorporated into the solid-state electrolyte of the battery .

- Results or Outcomes: The addition of the nitrate-based additive improves the stability and longevity of the solid-state lithium-metal battery .

Nitrate Additives for Lithium Batteries

- Scientific Field: Materials Science

- Application Summary: Lithium Nitrate is used as an additive in lithium batteries. It helps regulate the solid-electrolyte interphase (SEI), effectively suppressing the redox shuttle of polysulfides .

- Methods of Application: The LiNO3 is added to the electrolyte solution used in the battery. It then forms part of the SEI layer on the lithium metal anode during the battery’s operation .

- Results or Outcomes: The addition of LiNO3 improves the stability of the SEI layer, which in turn enhances the battery’s cycling performance .

Solubility Improvement in Ester-Based Electrolytes

- Scientific Field: Chemistry

- Application Summary: Strategies to improve the solubility of LiNO3 in ester-based electrolytes are being explored .

- Methods of Application: Various methods to improve the solubility of nitrates in ester-based electrolyte are presented .

- Results or Outcomes: The improved solubility of LiNO3 leads to better performance of the electrolytes and battery systems .

Safety And Hazards

Future Directions

Lithium Nitrate has been proposed as a medium to store heat collected from the sun for cooking . A Fresnel lens would be used to melt solid lithium nitrate, which would then function as a “solar battery”, allowing heat to be redistributed later by convection . Lithium-ion batteries are also a significant area of research, with lithium nitrate playing a crucial role .

properties

IUPAC Name |

lithium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.NO3/c;2-1(3)4/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPYXGDZVMZOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

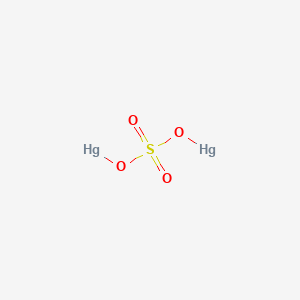

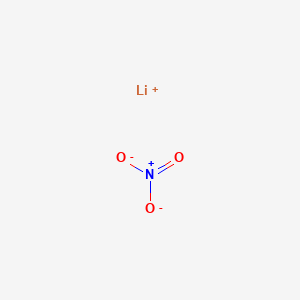

[Li+].[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiNO3 | |

| Record name | lithium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884437 | |

| Record name | Nitric acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium nitrate appears as a white to light yellow colored crystalline solid. Denser than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. May cause the acceleration of the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion., Liquid; NKRA, Colorless deliquescent solid; [Merck Index] White to light yellow deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | LITHIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium nitrate | |

CAS RN |

7790-69-4 | |

| Record name | LITHIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68XG6U4533 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)